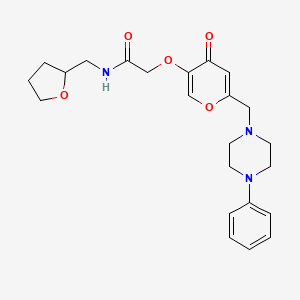
2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide , identified by its CAS number 898417-01-1 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and supporting research findings.
Structural Characteristics
The molecular formula of the compound is C25H27N3O4 with a molecular weight of approximately 433.5 g/mol. Its structure includes a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The pyran component may enhance interactions with various biological targets, including receptors and enzymes.
Potential Mechanisms:
- Receptor Modulation : The piperazine moiety may interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Antimicrobial Activity : Preliminary studies have indicated that related compounds exhibit antibacterial properties, which could extend to this compound through structural similarity.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's potential as an anticancer agent.
Research Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound:
Case Studies:
- Antimicrobial Activity : A study evaluating similar pyran derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties.
- Cytotoxic Effects : Research on related compounds has demonstrated selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating the need for further exploration of our compound in this context .
- Neuropharmacological Effects : Compounds with piperazine structures have been noted for their neuroactive properties, with studies suggesting potential anxiolytic and antidepressant effects.
Data Table of Biological Activities
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c27-21-13-20(15-25-8-10-26(11-9-25)18-5-2-1-3-6-18)30-16-22(21)31-17-23(28)24-14-19-7-4-12-29-19/h1-3,5-6,13,16,19H,4,7-12,14-15,17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPPEZJPGQCDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














